Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2
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Overview
Description
This compound is particularly valuable for its ability to serve as a substrate for various proteolytic enzymes such as thrombin, trypsin, and papain . The cleavage of this substrate by these enzymes releases p-nitroaniline, which can be quantitatively measured by absorbance at 405 nm, making it a useful tool in enzymatic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 involves multiple steps, starting with the protection of amino groups and the sequential coupling of amino acids. The process typically includes:
Protection of Amino Groups: The amino groups of phenylalanine, valine, and arginine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reactions: The protected amino acids are then coupled sequentially using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the peptide chain.
Introduction of the Nitro Group: The nitro group is introduced to the phenyl ring of the arginine residue through nitration reactions using reagents like nitric acid.
Deprotection: Finally, the protecting groups are removed under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is often lyophilized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteolytic enzymes like thrombin, trypsin, and papain, leading to the release of p-nitroaniline.
Nitration: Introduction of the nitro group to the phenyl ring during synthesis.
Coupling Reactions: Formation of peptide bonds during synthesis.
Common Reagents and Conditions
Hydrolysis: Enzymes such as thrombin, trypsin, and papain in buffered solutions at optimal pH and temperature conditions.
Nitration: Nitric acid or other nitrating agents under controlled temperature conditions.
Coupling Reactions: DCC or EDC as coupling reagents in the presence of base catalysts.
Major Products Formed
- Hydrolysis: p-Nitroaniline and the corresponding peptide fragments .
Nitration: Nitro-substituted phenylalanine derivatives.
Coupling Reactions: Peptide chains with protected amino groups.
Scientific Research Applications
Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:
Biochemistry: Used as a chromogenic substrate for studying the activity of proteolytic enzymes such as thrombin, trypsin, and papain.
Pharmacology: Utilized in drug discovery and development to screen for enzyme inhibitors and activators.
Industrial Applications: Applied in the production of enzyme-based products and in quality control processes.
Mechanism of Action
The mechanism of action of Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 involves its cleavage by specific proteolytic enzymes. The compound serves as a substrate, and upon enzymatic cleavage, it releases p-nitroaniline. This release can be quantitatively measured by absorbance at 405 nm, providing a direct measure of enzyme activity . The molecular targets include the active sites of enzymes like thrombin, trypsin, and papain, which recognize and cleave the peptide bonds in the substrate .
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride: A similar compound with a hydrochloride salt form, used for similar applications.
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide: Another chromogenic substrate used for studying proteolytic enzymes.
Nα-Benzoyl-L-arginine-4-nitroanilide: A substrate for trypsin and other proteases.
Uniqueness
Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 is unique due to its specific structure, which makes it an excellent substrate for a wide range of proteolytic enzymes. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate measurement of enzyme activity, making it a valuable tool in various biochemical and medical research applications .
Properties
Molecular Formula |
C33H40N8O6 |
---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)26(20-22-10-5-3-6-11-22)38-30(43)23-12-7-4-8-13-23)32(45)40(24-15-17-25(18-16-24)41(46)47)27(29(34)42)14-9-19-37-33(35)36/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H2,34,42)(H,38,43)(H,39,44)(H4,35,36,37)/t26-,27-,28-/m0/s1 |
InChI Key |
PIPRQKVYNAHWRU-KCHLEUMXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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